molecular formula C15H19ClN2 B5034712 N-butyl-7-chloro-N,4-dimethylquinolin-2-amine

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine

Cat. No.: B5034712
M. Wt: 262.78 g/mol
InChI Key: KKWYVUGDQGWFPQ-UHFFFAOYSA-N
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Description

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-chloro-N,4-dimethylquinolin-2-amine typically involves multi-step reactions starting from readily available precursors One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-7-chloro-N,4-dimethylquinolin-2-amine involves its interaction with various molecular targets. In antimicrobial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and molecular markers.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activities.

    Naphthoquinones: Compounds with a similar aromatic structure but different functional groups.

Uniqueness

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine stands out due to its unique combination of butyl and dimethyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives

Properties

IUPAC Name

N-butyl-7-chloro-N,4-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2/c1-4-5-8-18(3)15-9-11(2)13-7-6-12(16)10-14(13)17-15/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWYVUGDQGWFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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